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Compound of Interest

Compound Name: 2-Chloro-4-iodoaniline

Cat. No.: B137281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chloro-4-iodoaniline, a halogenated aniline derivative of interest in synthetic chemistry and

drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, compiled from available scientific literature and

spectral databases. This document also includes detailed experimental protocols for the

acquisition of such data.

Spectroscopic Data Summary
The empirical formula for 2-chloro-4-iodoaniline is C₆H₅ClIN, with a molecular weight of

253.47 g/mol .[1] The following tables summarize the key spectroscopic data for this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a definitive, peer-reviewed publication explicitly assigning the NMR spectra of 2-chloro-
4-iodoaniline is not readily available, the following data, found in the supplementary

information of a Royal Society of Chemistry publication, is consistent with the expected

spectrum for this structure.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ) ppm Multiplicity Assignment

7.49 d H-3

7.42 dd H-5

6.64 d H-6

4.14 s (br) -NH₂

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

145.8 C-1

116.8 C-2

138.5 C-3

82.5 C-4

130.2 C-5

116.4 C-6

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy
The IR spectrum of 2-chloro-4-iodoaniline is expected to exhibit characteristic absorption

bands corresponding to its functional groups. The following table lists the anticipated vibrational

frequencies.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400 - 3300 N-H
Asymmetric & Symmetric

Stretching

3100 - 3000 C-H (aromatic) Stretching

1620 - 1580 C=C (aromatic) Stretching

1600 - 1500 N-H Bending

~1100 C-Cl Stretching

~820 C-H (aromatic)
Out-of-plane Bending (para-

substitution)

~600 - 500 C-I Stretching

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-chloro-4-iodoaniline would be expected

to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z Interpretation

253/255
Molecular Ion [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl

isotopes)

126 [M - I]⁺

91 [M - I - Cl]⁺

Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
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Dissolve approximately 10-20 mg of 2-chloro-4-iodoaniline in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Use a standard single-pulse experiment.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

Apply a relaxation delay of 1-2 seconds between scans.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR.

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160

ppm).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 2-chloro-4-iodoaniline with approximately

100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

Place the mixture into a pellet press and apply pressure to form a transparent or translucent

pellet.
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Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (EI-MS)
Sample Introduction:

Introduce a small amount of solid 2-chloro-4-iodoaniline via a direct insertion probe or by

using a gas chromatograph (GC) inlet if the compound is sufficiently volatile.

Instrumentation and Data Acquisition:

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate

the ions.

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound

and its expected fragments (e.g., m/z 50-300).

Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid

organic compound such as 2-chloro-4-iodoaniline.
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Spectroscopic analysis workflow for an organic solid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-4-iodoaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137281#spectroscopic-data-nmr-ir-ms-for-2-chloro-4-
iodoaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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